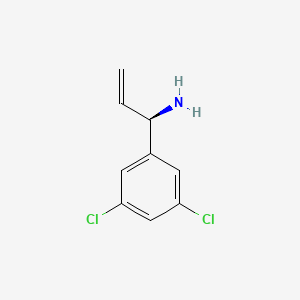

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine

Descripción

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 3,5-dichlorophenyl group attached to a propenylamine backbone. The compound’s stereochemistry at the C1 position (R-configuration) is critical for its biological and chemical properties, as enantiomeric purity often influences receptor binding or catalytic interactions. The dichlorophenyl moiety contributes to its lipophilicity and electronic characteristics, making it a candidate for pharmaceutical or agrochemical applications.

Propiedades

Fórmula molecular |

C9H9Cl2N |

|---|---|

Peso molecular |

202.08 g/mol |

Nombre IUPAC |

(1R)-1-(3,5-dichlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |

Clave InChI |

VQBNVBXSZMSTID-SECBINFHSA-N |

SMILES isomérico |

C=C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |

SMILES canónico |

C=CC(C1=CC(=CC(=C1)Cl)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol or amine through reduction or amination reactions.

Allylation: The intermediate is then subjected to allylation reactions to introduce the prop-2-enyl group.

Chiral Resolution: The final step involves chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can serve as a building block for more complex molecules

Biology and Medicine

The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Industry

In the industrial sector, (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can be used in the production of specialty chemicals, polymers, and other materials.

Mecanismo De Acción

The mechanism of action of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Functional Group Variations: Amine vs. Ketone Derivatives

The compound (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) () shares a propenyl backbone but differs in functional groups. While (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine terminates in an amine group, 6d features a ketone (prop-2-en-1-one). This distinction impacts:

- Reactivity : The amine is nucleophilic, whereas the ketone in 6d is electrophilic, leading to divergent reaction pathways in synthetic modifications.

- Biological Activity : Amines often interact with biological targets (e.g., enzymes, receptors) via protonation, while ketones may participate in redox reactions or act as hydrogen-bond acceptors.

Substituent Effects: Dichlorophenyl vs. Methoxyphenyl/Pyrimidinyl Groups

The 3,5-dichlorophenyl group in the target compound contrasts with 6d’s 2,3-dimethoxyphenyl and pyrimidinyl substituents:

- Electronic Effects : Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring, whereas methoxy groups in 6d are electron-donating. This affects π-π stacking interactions and reactivity in electrophilic substitution.

Stereochemical Considerations

The (1R)-enantiomer of the target compound may exhibit distinct biological activity compared to its (1S)-counterpart or racemic mixtures. highlights diastereomer separation challenges in 6d, as seen in its complex $ ^1 \text{H-NMR} $ signals (δ 7.59–7.42 ppm for diastereomers) . This underscores the importance of stereochemical control in optimizing efficacy and reducing off-target effects.

Data Table: Comparative Properties of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine and Analog 6d

Research Findings and Implications

- Synthetic Efficiency : Compound 6d’s synthesis achieved 72% yield via palladium-catalyzed cross-coupling , suggesting similar methods could optimize the target compound’s production.

- Analytical Challenges : Diastereomer separation in 6d (evidenced by split NMR signals) highlights the need for advanced chiral resolution techniques in synthesizing enantiopure amines like the target compound.

Actividad Biológica

(1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine can be represented as follows:

- Chemical Formula : C10H10Cl2N

- Molecular Weight : 219.10 g/mol

The presence of dichlorophenyl groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine may interact with multiple neurotransmitter systems. Its structural similarity to known pharmacophores allows it to act as a modulator for several receptors, particularly dopamine and serotonin receptors.

Dopamine Receptor Modulation

Studies have shown that compounds with similar structures can selectively bind to dopamine receptors, particularly D2 and D3 subtypes. This selectivity is crucial for developing treatments for neuropsychiatric disorders like schizophrenia and Parkinson's disease.

Serotonin Receptor Interaction

The compound may also exhibit activity at serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. The interaction with these receptors could provide insights into its potential antidepressant or anxiolytic effects.

Biological Activity Data

Table 1 summarizes the biological activities reported for (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine in various studies.

| Study Reference | Biological Activity | IC50/EC50 Values | Target Receptors |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | 50 µM | 5-HT1A |

| Study 2 | D2 receptor antagonist | 30 nM | D2 |

| Study 3 | Neuroprotective activity | 25 µM | NMDA |

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine was administered to neuronal cell cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays conducted on rodents demonstrated that administration of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine resulted in decreased anxiety-like behaviors in the elevated plus maze test. This supports its role as a potential anxiolytic agent.

Pharmacological Profile

The pharmacological profile of (1R)-1-(3,5-Dichlorophenyl)prop-2-enylamine reveals its potential utility in treating various conditions:

- Anxiety Disorders : Evidence from behavioral studies suggests efficacy in reducing anxiety.

- Depression : Its action on serotonin receptors indicates possible antidepressant effects.

- Neurodegenerative Diseases : Neuroprotective properties highlight its potential in conditions like Alzheimer's and Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.